REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C(Cl)(=O)[C:12](Cl)=[O:13]>ClCCCl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:6]=[C:12]=[O:13])=[O:5]
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Name
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|
Quantity
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0.47 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)N)C=CC=C1
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Name
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|
Quantity
|
0.4 g
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Type
|
reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 8 hours at 100° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled down to room temperature
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Type
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CUSTOM
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Details
|
The reaction solvent and excessive oxalyl chloride were removed by distillation under reduced pressure
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Reaction Time |
8 h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=O)N=C=O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |